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Compound of Interest

Compound Name: 2-Carboethoxyimidazole

Cat. No.: B105911

Introduction

2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic
organic compound with significant applications in medicinal chemistry and drug development.
Its structural framework is a key component in various pharmacologically active molecules. A
thorough understanding of its spectroscopic characteristics is paramount for its identification,
characterization, and quality control in research and industrial settings. This technical guide

provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 2-carboethoxyimidazole, along with detailed experimental

protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 2-carboethoxyimidazole.

Table 1: *H NMR Spectroscopic Data for 2-Carboethoxyimidazole (Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
H4 and H5 (imidazole
~7.1-7.2 S 2H _
ring)
4.42 q,J=7.1Hz 2H -O-CH2-CHs
141 t,J=7.1Hz 3H -O-CH2-CHs

Table 2: 13C NMR Spectroscopic Data for 2-Carboethoxyimidazole

Chemical Shift (6) ppm Assignment

~161 C=0 (ester)

~138 C2 (imidazole ring)

~128 C4 and C5 (imidazole ring)
~62 -O-CHz2-CHs

~14 -O-CHz2-CHs

Note: The signals for the imidazole ring carbons (C2, C4, and C5) in solution-state 13C NMR
can sometimes be broad or difficult to observe due to rapid proton exchange (tautomerization)

on the nitrogen atoms of the imidazole ring.[1]

Table 3: Infrared (IR) Spectroscopy Data for 2-Carboethoxyimidazole
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium N-H stretch (imidazole ring)
~2980 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)

C=N and C=C stretch

~1500-1450 Medium-Strong . .
(imidazole ring)

~1280 Strong C-O stretch (ester)

Table 4: Mass Spectrometry Data for 2-Carboethoxyimidazole

m/z Interpretation
140.06 Molecular lon [M]*
113.05 [M - C2Hs]*

95.05 [M - OC2Hs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 2-carboethoxyimidazole was dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

e The solution was filtered through a small plug of glass wool into a clean 5 mm NMR tube.
Instrumentation and Data Acquisition:

e Instrument: A 400 MHz NMR spectrometer.
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e 'HNMR:
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: -2 to 12 ppm
e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse experiment.
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Spectral Width: -5 to 220 ppm

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the residual solvent peak (CDCls: & 7.26 ppm
for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

o A small amount of 2-carboethoxyimidazole (approximately 10-20 mg) was dissolved in a
few drops of a volatile solvent such as methylene chloride.

e Asingle drop of this solution was applied to the surface of a clean, dry salt plate (KBr or
NacCl).

e The solvent was allowed to evaporate completely, leaving a thin, even film of the solid
sample on the plate.

Instrumentation and Data Acquisition:
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e Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
e Mode: Transmission.

e Scan Range: 4000 cm~* to 400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 32.

e Background: A background spectrum of the clean, empty sample compartment was recorded
prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

¢ Inlet: Gas Chromatography (GC) or direct insertion probe.
 lonization Method: Electron lonization (EI).

o Electron Energy: 70 eV.

Mass Analysis:

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-400.

o Data Acquisition: The instrument was tuned and calibrated using a standard reference
compound (e.g., perfluorotributylamine). The mass spectrum of 2-carboethoxyimidazole
was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions
were determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-carboethoxyimidazole.
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Synthesis & Purification

Synthesis of 2-Carboethoxyimidazole

'

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Confirmation

Data Analysis & Peak Assignment

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
2-carboethoxyimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted
Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Carboethoxyimidazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105911#spectroscopic-data-nmr-ir-mass-spec-for-2-
carboethoxyimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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